molecular formula C14H12N4OS2 B2548447 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1421531-46-5

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2548447
CAS No.: 1421531-46-5
M. Wt: 316.4
InChI Key: HMZVVXWUXOKBBQ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including structures similar to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide, have been investigated for their potential as photosynthetic electron transport inhibitors. These compounds have shown inhibitory properties comparable to commercial herbicides, indicating their potential application in agricultural weed control (Vicentini et al., 2005).

Antibacterial and Antifungal Activities

A synthesized compound structurally related to this compound demonstrated significant antibacterial and antifungal activities. This compound was effective against various pathogens, including Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar et al., 2021).

Anticancer Activity

Research on derivatives of this compound has uncovered promising anticancer activities. One study reported significant inhibitory effects on MDA-MB-231 breast cancer cells, highlighting the potential of these compounds in cancer treatment (Senthilkumar et al., 2021).

Electronic and Nonlinear Optical Properties

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the compound of interest, revealed significant insights into their electronic and nonlinear optical properties. Density Functional Theory (DFT) calculations provided a deeper understanding of their reactivity parameters, offering potential applications in material science (Ahmad et al., 2021).

Antitubercular Activity

Thiazolyl pyrazine carboxamide derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. Some of these compounds exhibited high anti-mycobacterial activity, which could contribute to the development of new antitubercular drugs (Krishnan et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, affecting the biological outcomes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others.

Result of Action

Based on the reported biological activities of thiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels, potentially including changes in enzyme activity, receptor signaling, and other cellular processes.

Future Directions

Future research could focus on further elucidating the biological activities of this compound and its derivatives. Additionally, optimizing the synthesis method and exploring the compound’s potential applications could be beneficial .

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-12(21-14(18-9)11-3-2-6-20-11)8-17-13(19)10-7-15-4-5-16-10/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVVXWUXOKBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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